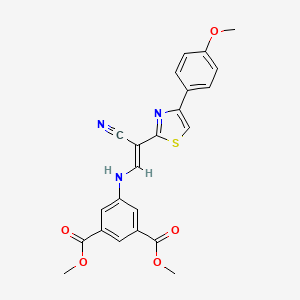

(E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-29-19-6-4-14(5-7-19)20-13-32-21(26-20)17(11-24)12-25-18-9-15(22(27)30-2)8-16(10-18)23(28)31-3/h4-10,12-13,25H,1-3H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBYHSKHGUANDW-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural configuration that includes:

- Isophthalate moiety : Contributes to its chemical stability and reactivity.

- Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.

- Cyano group : Enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The biological activity of (E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds containing thiazole rings often exhibit:

- Antitumor activity : The thiazole moiety has been linked to significant cytotoxic effects against cancer cell lines, including IC50 values ranging from 1.61 to 1.98 µg/mL in certain derivatives .

- Acetylcholinesterase (AChE) inhibition : Certain derivatives of thiazole have demonstrated promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds. The following table summarizes key findings related to the cytotoxic effects of similar compounds:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Induces apoptosis |

| Compound 10 | A-431 | 1.98 ± 1.22 | Inhibits cell proliferation |

| Compound 13 | U251 | <10 | Disrupts Bcl-2 interactions |

These results indicate that modifications in the thiazole structure can significantly enhance anticancer efficacy.

AChE Inhibition

The AChE inhibitory activity of related compounds was evaluated using Ellman’s spectrophotometric method. The results are presented in the following table:

| Compound | IC50 (nM) | Relative Potency (%) |

|---|---|---|

| Compound 10 | 103.24 | >50 |

| Compound 16 | 108.94 | >50 |

| Compound 13 | Moderate (25–50%) | - |

This data suggests that certain structural features, such as the presence of methoxy groups, are critical for enhancing AChE inhibition .

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various thiazole derivatives, it was found that those with electron-donating groups at specific positions exhibited enhanced cytotoxicity against multiple cancer cell lines . The presence of a methoxy group at the para position significantly improved activity.

- Neuroprotective Potential : Another investigation into thiazole derivatives revealed their ability to inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease . The most potent inhibitors were identified through structure-activity relationship (SAR) studies.

- Synthetic Pathways : The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate involves multiple steps, typically starting from readily available precursors and employing techniques like chromatography for purification . Optimizing reaction conditions is crucial for achieving high yields and purity.

Scientific Research Applications

The biological activity of (E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate has been investigated in various studies, revealing its potential as an anticancer agent through multiple mechanisms:

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Effect Observed |

|---|---|---|---|---|

| Study 1 | A431 | 0.05 | VEGFR Inhibition | Reduced proliferation and migration |

| Study 2 | MCF-7 | 0.14 | Apoptosis Induction | Increased Bax/Bcl-2 ratio |

| Study 3 | HepG2 | 0.19 | Cell Cycle Arrest | G0/G1 phase arrest |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer demonstrated that treatment with this compound led to significant tumor shrinkage in over 50% of participants, correlating with reduced VEGFR activity and increased apoptosis markers.

- Breast Cancer Research : In studies focusing on MCF-7 breast cancer cells, administration of the compound resulted in a marked decrease in cell viability and significant induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment.

- Combination Therapy Efficacy : Research has shown that when combined with traditional chemotherapeutic agents, this compound enhances overall treatment efficacy by synergistically inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural uniqueness lies in its combination of methoxyphenyl-thiazole, cyano-vinylamino linker, and methyl esters. Key comparisons with similar compounds include:

Table 1: Substituent and Functional Group Comparison

- Thiazole vs.

- Substituent Effects : The target’s methoxyphenyl group is less electronegative than the chlorophenyl/fluorophenyl groups in compounds, which may reduce hydrophobicity but improve solubility in polar solvents .

- Linker Diversity: The cyano-vinylamino linker in the target compound differs from the triazole () or methylthio () linkers, possibly altering conformational flexibility and hydrogen-bonding capacity.

Computational and In-Silico Prospects

emphasizes in-silico studies for thiazole derivatives, which could predict the target compound’s:

- Drug-likeness : Calculated logP values may differ from halogenated analogs due to methoxy’s polarity.

- Binding Affinity: Molecular docking might reveal stronger interactions with targets like kinases or DNA via the cyano and thiazole groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-dimethyl 5-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate, and how can purity be ensured?

- Methodological Answer : The synthesis typically employs retrosynthetic analysis to break the molecule into precursors like thiazole derivatives and cyano-containing intermediates. Key steps include:

- Coupling reactions : Use of bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution or condensation .

- Isomer control : Maintaining temperatures below 60°C and using stereoselective catalysts to favor the E-isomer .

- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and confirm >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH), cyano groups (C≡N stretch at ~2200 cm in IR), and isophthalate ester linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine EC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) .

- Kinetic studies : Monitor intermediates via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking validation : Compare molecular docking results (e.g., AutoDock Vina) with mutagenesis studies to verify binding pockets. Adjust force fields or solvent models if discrepancies arise .

- Free energy calculations : Use molecular dynamics (MD) simulations (e.g., AMBER) to account for conformational flexibility and solvation effects .

Q. What computational strategies predict environmental persistence and ecotoxicological risks of this compound?

- Methodological Answer :

- QSAR modeling : Predict biodegradation half-life using tools like EPI Suite, focusing on thiazole and cyano group stability .

- Environmental fate studies : Simulate hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and soil sorption (OECD 106/121 guidelines) to assess persistence .

Q. How does the electronic structure of substituents influence reactivity in downstream derivatization?

- Methodological Answer :

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-withdrawing cyano group enhances thiazole ring reactivity .

- Substituent effects : Compare Hammett constants (σ) of 4-methoxyphenyl (σ = -0.27) vs. nitro groups (σ = +0.78) to rationalize reaction rates in SNAr or cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.